Physicochemical Profiling & Technical Utility of 2-Ethylpropane-1,3-diyl Dimethanesulfonate
Physicochemical Profiling & Technical Utility of 2-Ethylpropane-1,3-diyl Dimethanesulfonate
Executive Summary
2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS: 64923-60-0) is a bifunctional alkylating agent belonging to the class of sulfonate esters. Structurally analogous to the chemotherapeutic agent Busulfan , this compound features a 1,3-propanediol backbone substituted with a C2-ethyl group, terminated by two methanesulfonate (mesylate) leaving groups.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis, and reactivity profile. Unlike the crystalline Busulfan, the ethyl-branched architecture of this compound disrupts crystal lattice packing, often resulting in a viscous oil or low-melting solid at room temperature. This physical state necessitates specific handling protocols distinct from solid-state alkylators.
Key Technical Value:
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Bifunctional Electrophile: Capable of forming inter-strand and intra-strand crosslinks with DNA/proteins via
mechanisms. -
Tunable Lipophilicity: The ethyl side chain increases LogP relative to linear analogs, potentially altering membrane permeability and biodistribution.
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Building Block: Serves as a versatile "linker" module in the synthesis of complex pharmaceutical intermediates and polymer conjugates.
Physicochemical Properties[1][2][3][4][5][6]
The introduction of the ethyl group at the C2 position of the propane backbone significantly alters the thermodynamic properties compared to linear polymethylene dimethanesulfonates.
Table 1: Key Physicochemical Data
| Property | Value / Description | Notes |
| Chemical Formula | ||
| Molecular Weight | 260.33 g/mol | |
| CAS Number | 64923-60-0 | |
| Physical State | Yellow to Brown Sticky Oil / Low-melting Solid | MP is significantly lower than Busulfan ( |
| Solubility (Organic) | High: DMSO, DMF, DCM, Chloroform | Soluble in polar aprotic and chlorinated solvents. |
| Solubility (Aqueous) | Low to Moderate | Hydrolytically unstable in water. |
| Predicted LogP | ~0.5 - 0.8 | More lipophilic than 1,3-propanediol dimethanesulfonate. |
| Reactive Groups | 2 x Methanesulfonate ( | Excellent leaving groups ( |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Moisture sensitive; store in desiccator. |
Structural Impact on Reactivity
The 2-ethyl branch provides steric bulk near the reactive centers. While the primary carbons carrying the mesylate groups remain accessible for nucleophilic attack, the adjacent branching may slightly retard the rate of hydrolysis compared to unbranched analogs, potentially offering a marginally improved half-life in aqueous media before alkylation occurs.
Chemical Reactivity & Stability
The utility of 2-Ethylpropane-1,3-diyl dimethanesulfonate lies in its ability to act as a "molecular staple," crosslinking nucleophilic sites.
Mechanism of Action: Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (
Hydrolytic Instability
In the absence of a biological nucleophile, water acts as the nucleophile, leading to hydrolysis. This reaction produces 2-ethyl-1,3-propanediol and methanesulfonic acid (MSA) .
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Critical Handling Note: The generation of MSA leads to an autocatalytic drop in pH, which can further degrade the compound or damage sensitive biological targets in a formulation.
Visualization: Reactivity Pathways
Figure 1: Competing pathways of Hydrolysis (degradation) vs. Alkylation (functional crosslinking). The production of MSA is a critical stability marker.
Synthesis & Characterization Protocol
Objective: Synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate from 2-ethyl-1,3-propanediol. Scale: 10 mmol (Laboratory Scale).
Reagents
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Precursor: 2-Ethyl-1,3-propanediol (1.0 eq).
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Reagent: Methanesulfonyl chloride (MsCl) (2.2 eq).
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Base: Triethylamine (TEA) or Pyridine (2.5 eq).
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Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solvation: Dissolve 2-ethyl-1,3-propanediol (1.04 g, 10 mmol) in anhydrous DCM (30 mL).
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Base Addition: Add Triethylamine (3.5 mL, 25 mmol). Cool the mixture to
in an ice bath. -
Activation (Critical Step): Add Methanesulfonyl chloride (1.7 mL, 22 mmol) dropwise over 15 minutes.
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Why? Exothermic reaction. Rapid addition causes overheating and side reactions (chlorination).
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3 hours. -
Quench & Wash:
-
Pour into ice-cold water (50 mL).
-
Separate organic layer.
-
Wash with 1M HCl (removes excess TEA), then Sat.
(neutralizes acid), then Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If the oil is impure (check TLC), purify via flash column chromatography (Hexane:EtOAc gradient).
Self-Validating QC: NMR Interpretation
The synthesis is validated if the
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Mesylate Methyl ( | 3.00 - 3.05 | Singlet (s) | 6H |
| Methylene ( | 4.10 - 4.20 | Doublet (d) | 4H |
| Methine ( | 1.80 - 2.00 | Multiplet (m) | 1H |
| Ethyl ( | 1.30 - 1.50 | Multiplet (m) | 2H |
| Ethyl ( | 0.90 - 1.00 | Triplet (t) | 3H |
Biological & Pharmaceutical Context
Comparison to Busulfan
Busulfan (1,4-butanediol dimethanesulfonate) acts primarily by crosslinking DNA strands at 5'-GA-3' sequences. The structural difference in 2-Ethylpropane-1,3-diyl dimethanesulfonate offers two distinct advantages/differences:
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Linker Geometry: The 1,3-propane backbone is shorter than the 1,4-butane backbone. This alters the "bite size" of the crosslinker, potentially targeting different intrastrand sequences or protein domains that Busulfan misses.
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Lipophilicity Modulation: The ethyl group increases hydrophobicity. This may enhance penetration into lipid-rich tissues (e.g., CNS) compared to the linear propyl analog, although specific ADME studies would be required to confirm this.
Experimental Workflow: DNA Crosslinking Assay
To verify biological activity, a gel-mobility shift assay is recommended.
Figure 2: Gel-shift assay workflow. Crosslinked DNA spontaneously renatures after denaturation, migrating differently than single-stranded controls.
Safety & Handling Protocols
Hazard Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H335 (Resp. Irritant), H350 (Potential Carcinogen - treated as such due to alkylating nature).
Decontamination Procedure (Self-Validating)
Never dispose of alkylating agents directly down the drain.
-
Preparation: Prepare a solution of 10% Sodium Thiosulfate (
) in water. -
Neutralization: Soak all contaminated glassware and tips in this solution for 24 hours.
-
Validation: Thiosulfate is a potent nucleophile that rapidly reacts with the mesylate, converting it to a non-toxic water-soluble salt.
-
-
Disposal: Check pH, adjust to neutral, and dispose of as chemical waste.
References
- Iwamoto, T., et al. (1988). DNA-DNA interstrand cross-linking by dimethanesulfonates. Chemical & Pharmaceutical Bulletin.
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12217345, 2-Ethylpropane-1,3-diyl dimethanesulfonate. Retrieved March 6, 2026, from [Link]
